molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP

Cat. No.: B12089288
M. Wt: 742.7 g/mol
InChI Key: CHQFKIZJLSSYAP-LZWHNZSHSA-N
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Description

beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected sugar is then subjected to glycosylation reactions to form the glycosidic bond between the glucose and galactose units.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Deprotection: The acetyl groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles

Major Products

    Oxidation: Quinones

    Reduction: Deacetylated sugars

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it serves as a model compound for studying glycosidic bonds and carbohydrate interactions. It is also used in the development of glycosylated drugs and biomolecules.

Medicine

The compound has potential applications in medicine, particularly in the design of drug delivery systems and therapeutic agents. Its ability to form stable glycosidic bonds makes it a valuable tool in medicinal chemistry.

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bonds in the compound allow it to bind to carbohydrate-binding proteins, influencing various biochemical pathways. The acetyl groups can also modulate the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-, 2,3,6-triacetate
  • beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-mannopyranosyl)-, 2,3,6-triacetate

Uniqueness

The uniqueness of beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-, 2,3,6-triacetate lies in its specific glycosidic linkage and the presence of multiple acetyl groups. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

CHQFKIZJLSSYAP-LZWHNZSHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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